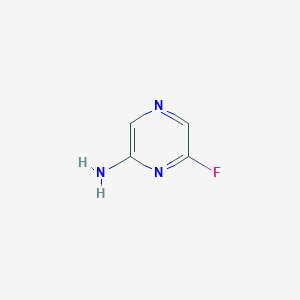

6-Fluoropyrazin-2-amine

Description

The exact mass of the compound 6-Fluoro-pyrazin-2-ylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoropyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoropyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMQPABEROSXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-74-9 | |

| Record name | 6-fluoropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 6-Fluoropyrazin-2-amine

An In-depth Technical Guide to the Synthesis of 6-Fluoropyrazin-2-amine

6-Fluoropyrazin-2-amine is a critical heterocyclic building block in modern medicinal chemistry. The pyrazine core is a prevalent scaffold in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can profoundly modulate a molecule's physicochemical properties. Fluorine's unique characteristics—high electronegativity, small steric footprint, and ability to form strong carbon-fluorine bonds—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2][3] Consequently, robust and scalable synthetic pathways to 6-Fluoropyrazin-2-amine are of paramount importance to researchers and drug development professionals engaged in the design and synthesis of novel therapeutics.

This guide provides an in-depth analysis of the core synthetic strategies for preparing 6-Fluoropyrazin-2-amine. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for specific experimental choices, and a comparative analysis of the primary methodologies.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 6-Fluoropyrazin-2-amine can be broadly approached via three distinct strategies, each with its own set of advantages and challenges:

-

Nucleophilic Aromatic Substitution (SNAr): This is arguably the most common and industrially viable approach. It leverages the electron-deficient nature of the pyrazine ring, which facilitates the displacement of a leaving group by a nucleophile. Two primary variations exist: fluorination of a chloro-precursor and amination of a difluoro-precursor.

-

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig amination offers a powerful and versatile method for forming the C-N bond, particularly when SNAr methods are sluggish or incompatible with other functional groups.[4][5]

-

Diazotization and Fluorination (Sandmeyer/Balz-Schiemann type): This classical transformation allows for the conversion of an amino group into a fluorine atom via a diazonium salt intermediate. While less common for this specific target, it remains a valid strategy in the synthetic chemist's toolbox.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is highly effective for electron-poor heteroaromatics like pyrazines.[6][7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step. The stability of this intermediate, and thus the reaction rate, is enhanced by the ring nitrogens and any electron-withdrawing groups.

1A: Halogen Exchange (Halex) Reaction

This pathway involves the displacement of a chloride or bromide atom with fluoride. The most common starting material is 2-amino-6-chloropyrazine.

-

Causality Behind Experimental Choices:

-

Fluoride Source: Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source. To enhance its nucleophilicity and solubility, it is often used in combination with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or used in a spray-dried form to maximize surface area. Cesium fluoride (CsF) is more reactive but also more expensive.

-

Solvent: High-boiling, polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are required. These solvents effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic.

-

Temperature: High temperatures (typically >150 °C) are necessary to overcome the activation energy for breaking the relatively strong carbon-chlorine bond and forming the C-F bond.

-

Caption: Halogen Exchange (Halex) SNAr Pathway.

Experimental Protocol: Halogen Exchange Fluorination

-

To a sealed reaction vessel equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyrazine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a phase-transfer catalyst such as 18-crown-6 (0.1 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to create a slurry (approx. 5-10 mL per gram of starting material).

-

Heat the reaction mixture to 180-190 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction typically requires 12-24 hours for completion.

-

Upon completion, cool the mixture to room temperature and pour it into a stirred vessel of ice water.

-

The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 6-Fluoropyrazin-2-amine.

1B: Amination of 2,6-Difluoropyrazine

An alternative SNAr approach begins with a difluorinated precursor and introduces the amine group. This pathway is analogous to the high-yield synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine.[8][9]

-

Causality Behind Experimental Choices:

-

Amine Source: Aqueous ammonia (ammonium hydroxide) serves as both the nucleophile and the solvent. The high concentration drives the reaction forward.

-

Reaction Conditions: The reaction is typically performed in a sealed, pressure-rated vessel (a "bomb" reactor) to allow heating above the boiling point of the aqueous ammonia solution, significantly accelerating the substitution.[8][9] This method is highly regioselective, as the first substitution activates the ring for potential further reaction, but controlling stoichiometry and conditions allows for isolation of the mono-substituted product.

-

Caption: SNAr Pathway via Amination of a Difluoro-Precursor.

Experimental Protocol: Amination of 2,6-Difluoropyrazine

-

Place 2,6-difluoropyrazine (1.0 eq) in a stainless-steel pressure vessel ("bomb" reactor).

-

Add a concentrated solution of aqueous ammonium hydroxide (28-30%, ~10-20 eq).

-

Seal the vessel securely.

-

Heat the vessel to 100-110 °C for 12-18 hours with stirring.

-

After the reaction period, cool the vessel to room temperature and then further in an ice bath before carefully venting and opening.

-

The product typically precipitates from the cold aqueous solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-Fluoropyrazin-2-amine, often in high purity.[8]

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[4][5][10] This method is particularly useful for coupling aryl halides or triflates with amines. For this synthesis, one would start with a 2-halo-6-fluoropyrazine and couple it with an ammonia surrogate.

-

Causality Behind Experimental Choices:

-

Ammonia Source: Gaseous ammonia can be used, but ammonia surrogates like lithium bis(trimethylsilyl)amide (LiHMDS) or benzophenone imine are often more convenient and effective.[10] These reagents are easier to handle and can lead to cleaner reactions.

-

Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[11] They promote the reductive elimination step (the C-N bond formation) and stabilize the active Pd(0) catalyst, preventing decomposition.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine or ammonia surrogate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (which can act as both nucleophile and base) are commonly used.

-

Caption: Buchwald-Hartwig C-N Cross-Coupling Pathway.

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the strong base (e.g., sodium tert-butoxide, 1.5 eq).

-

Add 2-bromo-6-fluoropyrazine (1.0 eq).

-

Add anhydrous toluene or dioxane as the solvent.

-

Add the ammonia surrogate, for example, lithium bis(trimethylsilyl)amide (1.2 eq).

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Pathway 3: Sandmeyer-Type Reaction

The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt.[12][13][14] To synthesize 6-Fluoropyrazin-2-amine, one could envision a route starting from a diaminopyrazine, converting one amino group to a diazonium salt, and then displacing it with fluoride. A more plausible route would be to start with 2,6-diaminopyrazine, protect one amine, perform the diazotization/fluorination on the other, and then deprotect. However, a more direct application is the Balz-Schiemann reaction.

-

Causality Behind Experimental Choices:

-

Diazotization: This step requires converting the primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HBF₄ or HCl) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[15]

-

Fluoride Displacement (Balz-Schiemann): For fluorination, tetrafluoroboric acid (HBF₄) is used. This forms the diazonium tetrafluoroborate salt, which is often stable enough to be isolated. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and forming the aryl fluoride.[12][13]

-

This pathway is generally lower yielding and less common for this specific target compared to SNAr but is a valuable tool for creating substitution patterns not accessible by other means.[16]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |

| SNAr (Halex) | 2-Amino-6-chloropyrazine | KF, Phase-Transfer Catalyst, DMSO | Moderate to Good | Cost-effective reagents; Scalable. | High temperatures required; Anhydrous conditions needed. |

| SNAr (Amination) | 2,6-Difluoropyrazine | Aqueous Ammonia (NH₄OH) | Good to Excellent[8][9] | High yield; Simple workup; Product often precipitates.[8] | Requires a pressure reactor; 2,6-Difluoropyrazine may be less accessible. |

| Buchwald-Hartwig | 2-Bromo-6-fluoropyrazine | Pd Catalyst, Phosphine Ligand, Base | Good to Excellent | High functional group tolerance; Mild conditions.[17] | Expensive catalyst/ligand; Requires inert atmosphere; Metal contamination risk.[4] |

| Balz-Schiemann | Pyrazin-2,6-diamine | NaNO₂, HBF₄ | Moderate | Accesses unique substitution patterns. | Unstable diazonium intermediate; Often lower yields; Potential for side reactions. |

Conclusion

For the synthesis of 6-Fluoropyrazin-2-amine, Nucleophilic Aromatic Substitution (SNAr) represents the most direct, robust, and economically viable strategy for large-scale production. The choice between the Halex reaction on 2-amino-6-chloropyrazine and the amination of 2,6-difluoropyrazine will largely depend on the cost and availability of the respective starting materials. The amination route, where applicable, often provides a cleaner product with a simpler purification process.[8][9] The Buchwald-Hartwig amination serves as an excellent alternative, offering broader substrate scope and milder conditions, making it ideal for complex, multi-functionalized molecules in a research and development setting. While mechanistically interesting, Sandmeyer-type reactions are generally less efficient for this specific transformation. The selection of the optimal pathway requires a careful evaluation of scale, cost, available equipment, and the specific purity requirements of the final application.

References

- Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery Source: Google Search URL

- Title: 2-Amino-6-fluoropyridine synthesis - ChemicalBook Source: Google Search URL

- Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)

- Title: Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: Google Search URL

- Title: Buchwald–Hartwig amination - Wikipedia Source: Google Search URL

- Title: Sandmeyer reaction - Wikipedia Source: Google Search URL

- Title: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal Source: Google Search URL

- Title: Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: Google Search URL

- Title: 2-Amino-6-fluoropyridine | 1597-32-6 - ChemicalBook Source: Google Search URL

- Title: The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring Source: Google Search URL

- Title: Fluorination Reactions | Professor Steven V.

- Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH Source: Google Search URL

- Title: 32.

- Title: Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH Source: Google Search URL

- Title: Sandmeyer Reaction - Organic Chemistry Portal Source: Google Search URL

- Title: Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing)

- Title: nucleophilic aromatic substitutions - YouTube Source: Google Search URL

- Title: Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation Source: Google Search URL

Sources

- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 2-Amino-6-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Amino-6-fluoropyridine | 1597-32-6 [chemicalbook.com]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. pharmdguru.com [pharmdguru.com]

- 14. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. Sandmeyer Reaction [organic-chemistry.org]

- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 6-Fluoropyrazin-2-amine in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoropyrazin-2-amine

6-Fluoropyrazin-2-amine is a heterocyclic organic compound featuring a pyrazine ring scaffold. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets. The strategic incorporation of a fluorine atom onto this scaffold profoundly influences the molecule's electronic properties, lipophilicity, and metabolic fate. Fluorine's high electronegativity can enhance binding affinity to target proteins and block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate. This guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoropyrazin-2-amine, offering both theoretical insights and practical methodologies for its characterization.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. 6-Fluoropyrazin-2-amine is an aromatic heterocycle with a distinct arrangement of nitrogen, carbon, hydrogen, and fluorine atoms.

Caption: 2D Chemical Structure of 6-Fluoropyrazin-2-amine.

Table 1: Chemical Identifiers for 6-Fluoropyrazin-2-amine

| Identifier | Value | Source |

| IUPAC Name | 6-fluoropyrazin-2-amine | PubChem[1] |

| Molecular Formula | C₄H₄FN₃ | PubChem[1] |

| Molecular Weight | 113.10 g/mol | - |

| Monoisotopic Mass | 113.038925 Da | PubChem[1] |

| SMILES | C1=C(N=C(C=N1)F)N | PubChem[1] |

| InChI Key | ZNMQPABEROSXEJ-UHFFFAOYSA-N | PubChem[1] |

| PubChem CID | 75539484 | PubChem[1] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from solubility and formulation to absorption and distribution in the body. While specific experimental data for 6-Fluoropyrazin-2-amine is not extensively published, we can infer its likely properties and outline the standard methods for their determination.

Table 2: Summary of Physicochemical Properties

| Property | Experimental Value | Predicted Value | Methodological Principle |

| Melting Point | Not available | - | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Not available | - | Ebulliometry / Thermogravimetric Analysis (TGA) |

| Water Solubility | Not available | Log P (predicted): 0.0 | Shake-flask method (OECD 105) |

| pKa (basic) | Not available | ~2-3 | Potentiometric Titration / UV-Vis Spectroscopy |

Melting Point: A Gauge of Purity and Lattice Energy

The melting point is a critical parameter for assessing the purity of a crystalline solid. It reflects the strength of the crystal lattice forces.

DSC is the gold-standard technique for accurately determining the melting point and enthalpy of fusion. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

-

Sample Preparation: Accurately weigh 1-3 mg of 6-Fluoropyrazin-2-amine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Causality: A sharp melting peak is indicative of a high-purity sample. Impurities typically cause a depression and broadening of the melting endotherm.

Solubility: The Key to Bioavailability and Formulation

Solubility, particularly in aqueous and lipid-like environments, is a crucial determinant of a drug's absorption and distribution.

This method (following OECD Guideline 105) determines the saturation concentration of the compound in a given solvent.

-

System Preparation: Add an excess amount of 6-Fluoropyrazin-2-amine to a vial containing a known volume of the solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Insight: The amino group is expected to contribute to aqueous solubility through hydrogen bonding, while the fluorinated pyrazine ring provides lipophilic character. The predicted XlogP of 0.0 suggests a balance between hydrophilic and lipophilic properties.[1]

Acidity/Basicity (pKa): Understanding Ionization State

The pKa value defines the extent of ionization of a molecule at a given pH. For 6-Fluoropyrazin-2-amine, the basicity of the nitrogen atoms is the most relevant parameter. The pKa of the conjugate acid (pKaH) is used to quantify this.[2]

Caption: Workflow for pKa determination via potentiometric titration.

Expert Insight: The pyrazine nitrogens are weakly basic due to the aromatic system. The electron-withdrawing effect of the fluorine atom is expected to further decrease the basicity of the ring nitrogens, leading to a low pKa value for the conjugate acid, likely in the range of 2-3. The exocyclic amino group will also contribute to the overall basicity.

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazine ring. These protons will exhibit coupling to each other (H-H coupling) and to the adjacent fluorine atom (H-F coupling), likely resulting in complex splitting patterns such as a doublet of doublets. A broad signal corresponding to the -NH₂ protons would also be expected, the chemical shift of which is solvent and concentration-dependent.

-

¹³C NMR: Four distinct signals are expected for the four carbon atoms of the pyrazine ring. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant, which is highly characteristic. The chemical shifts will be influenced by the nitrogen and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretching: Primary amines typically show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at an m/z corresponding to the molecular weight of the compound (approximately 113).

-

High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement (e.g., 113.0389, calculated for C₄H₄FN₃). PubChem lists predicted collision cross-section data for various adducts, such as [M+H]⁺ at m/z 114.04620.[1]

Stability and Reactivity

Understanding a compound's stability is critical for storage and handling, while its reactivity profile informs its synthetic utility.

-

Thermal Stability: Pyrazine derivatives are generally thermally stable.[3] Stability can be formally assessed using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature.

-

Chemical Reactivity: The pyrazine ring is electron-deficient. The presence of the strongly electronegative fluorine atom further deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SₙAr) .[4] The fluorine atom can act as a good leaving group when attacked by a nucleophile, making 6-Fluoropyrazin-2-amine a valuable building block for synthesizing more complex substituted pyrazines.[5] The amino group can undergo typical amine reactions, such as acylation and alkylation.

Safety and Handling

Table 3: Anticipated GHS Hazard Classifications

| Hazard Class | GHS Category | Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage/irritation |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation |

Recommended Handling Procedures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoropyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-fluoropyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 5-(5-Amino-2-pyridinyl)-6-fluoropyridin-3-amine. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Pyrazines. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-fluoropyrazin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-fluoro-4-methyl-N-phenylpyridin-2-amine. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

Chemical Papers. (n.d.). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

-

PubChem. (n.d.). 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-Chloropyrazine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinamine, 6-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Aminopyrazine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of [Ru(L1) 2 (PF 6 ) 2 ] complex. Retrieved from [Link]

-

ResearchGate. (n.d.). 2: 13 C NMR spectrum of 2,2':6',2"-terpyridine 4 (125.76 MHz, acetone-d6). Retrieved from [Link]

Sources

- 1. PubChemLite - 6-fluoropyrazin-2-amine (C4H4FN3) [pubchemlite.lcsb.uni.lu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chempap.org [chempap.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 6-Fluoropyridin-2-amine | C5H5FN2 | CID 2761399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoropyrazin-2-amine

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Fluoropyrazin-2-amine. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical methodologies used to identify and characterize this compound. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of 6-Fluoropyrazin-2-amine.

Molecular Structure and Expected Spectroscopic Features

6-Fluoropyrazin-2-amine (C₄H₄FN₃) is a heterocyclic aromatic compound with a molecular weight of approximately 113.09 g/mol .[1] Its structure, featuring a pyrazine ring substituted with an amino group and a fluorine atom, gives rise to a unique spectroscopic fingerprint. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), specific vibrational modes of its functional groups, and a distinct fragmentation pattern upon ionization make it amenable to characterization by NMR, IR, and MS, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the chemical environment of fluorine in 6-Fluoropyrazin-2-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the fluorine atom, as well as the electron-donating nature of the amino group.

Table 1: Predicted ¹H NMR Data for 6-Fluoropyrazin-2-amine

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.2 | Doublet | 1H | H-3 or H-5 |

| ~7.6 - 8.0 | Doublet | 1H | H-3 or H-5 |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Rationale: The aromatic protons are expected to be in the downfield region due to the deshielding effect of the pyrazine ring nitrogens. They will likely appear as doublets due to coupling with each other. The amino protons will typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly attached to electronegative atoms (N and F) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 6-Fluoropyrazin-2-amine

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~155 - 165 (d, ¹JCF) | C-6 |

| ~150 - 160 | C-2 |

| ~130 - 140 | C-3 or C-5 |

| ~125 - 135 | C-3 or C-5 |

Rationale: The carbon atom bonded to fluorine (C-6) will show a large coupling constant (¹JCF) and will be significantly downfield. The carbon bearing the amino group (C-2) will also be downfield. The remaining two carbons of the pyrazine ring will have distinct chemical shifts.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[2] The chemical shift of the fluorine atom in 6-Fluoropyrazin-2-amine will be characteristic of a fluorine atom attached to an aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for 6-Fluoropyrazin-2-amine

| Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ~ -60 to -90 | Multiplet |

Rationale: The chemical shift is referenced to a standard like CFCl₃. The fluorine signal is expected to be a multiplet due to coupling with the aromatic protons on the pyrazine ring.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR spectra of 6-Fluoropyrazin-2-amine.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of 6-Fluoropyrazin-2-amine is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, C=N and C=C bonds of the aromatic ring, and the C-F bond.

Table 4: Predicted IR Absorption Bands for 6-Fluoropyrazin-2-amine

| Predicted Wavenumber (cm⁻¹) | Vibration |

| 3300 - 3500 | N-H stretching (asymmetric and symmetric) |

| 1600 - 1650 | N-H bending (scissoring) |

| 1500 - 1600 | C=N and C=C stretching (aromatic ring) |

| 1250 - 1350 | C-N stretching (aromatic amine) |

| 1000 - 1200 | C-F stretching |

Rationale: Primary amines typically show two distinct N-H stretching bands.[3] The aromatic ring vibrations will be observed in the 1500-1600 cm⁻¹ region. The C-N stretch for an aromatic amine is typically in the 1250-1335 cm⁻¹ range.[3] The C-F stretch will give a strong absorption band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 6-Fluoropyrazin-2-amine. The fragmentation pattern will be influenced by the stability of the pyrazine ring and the nature of the substituents.

Table 5: Predicted Mass Spectrometry Data for 6-Fluoropyrazin-2-amine

| Predicted m/z | Interpretation |

| 113 | Molecular ion [M]⁺ |

| 114 | [M+H]⁺ (in case of soft ionization techniques like ESI)[4] |

| 86 | Loss of HCN from the molecular ion |

| 69 | Further fragmentation |

Rationale: The molecular ion is expected to be observed. A common fragmentation pathway for pyrazines involves the loss of HCN.[5] The predicted collision cross-section for the [M+H]⁺ ion is 116.9 Ų.[4]

Experimental Protocol for MS Data Acquisition

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The spectroscopic characterization of 6-Fluoropyrazin-2-amine relies on a combination of NMR, IR, and MS techniques. While experimental data is not widely published, this guide provides a robust framework of predicted data and detailed experimental protocols. By following these methodologies, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring its unambiguous identification and paving the way for its application in drug discovery and other scientific endeavors. The principles and protocols outlined herein are grounded in established spectroscopic theory and best practices, providing a self-validating approach to the characterization of novel compounds.

References

-

PubChemLite - 6-fluoropyrazin-2-amine (C4H4FN3). (n.d.). Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Retrieved from [Link]

-

University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluoropyrazin-2-amine

This guide provides an in-depth analysis of the critical physicochemical properties of 6-Fluoropyrazin-2-amine, a key building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility and stability is paramount for ensuring the integrity, efficacy, and safety of novel therapeutics. This document synthesizes established principles with field-proven methodologies to offer a robust framework for its characterization.

Executive Summary

6-Fluoropyrazin-2-amine is a fluorinated heterocyclic amine of significant interest in drug discovery due to its prevalence in a variety of biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] However, these benefits are intrinsically linked to the compound's solubility and stability, which dictate its behavior from early-stage screening to formulation. This guide will detail the experimental determination of these properties, explore potential degradation pathways, and provide validated analytical methods for quantification.

Physicochemical Properties of 6-Fluoropyrazin-2-amine

A foundational understanding of the intrinsic properties of 6-Fluoropyrazin-2-amine is essential for predicting its behavior in various experimental and physiological environments.

| Property | Predicted/Known Value | Significance in Drug Development |

| Molecular Formula | C₄H₄FN₃[3] | Defines the elemental composition and molecular weight. |

| Molecular Weight | 113.09 g/mol | Influences diffusion rates and membrane permeability. |

| XlogP (Predicted) | 0.0[3] | Indicates a relatively balanced lipophilicity and hydrophilicity, suggesting potential for good oral absorption. |

| pKa (Predicted) | ~2-3 (for the pyrazine nitrogen) and ~1-2 (for the amine) | The basicity of the pyrazine and amine functionalities will significantly impact solubility in aqueous media at different pH values. The electron-withdrawing fluorine atom is expected to decrease the basicity compared to 2-aminopyrazine. |

Diagram 1: Logical Relationship of Physicochemical Properties

Caption: Interplay of key physicochemical properties influencing biological activity.

Solubility Profiling

The solubility of 6-Fluoropyrazin-2-amine in both aqueous and organic solvents is a critical parameter for its handling, formulation, and bioavailability.

Aqueous Solubility

The pH-dependent solubility of ionizable compounds like 6-Fluoropyrazin-2-amine is of particular importance. Given its predicted pKa values, the compound's solubility is expected to be higher in acidic conditions due to the protonation of the pyrazine and amino groups.

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers at pH values ranging from 2 to 10 (e.g., phosphate, acetate, and borate buffers).

-

Sample Preparation: Add an excess of 6-Fluoropyrazin-2-amine to each buffer solution in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Withdraw an aliquot from each vial and filter through a 0.22 µm filter to remove undissolved solid.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound.

Diagram 2: Workflow for Aqueous Solubility Determination

Caption: Step-by-step workflow for determining pH-dependent aqueous solubility.

Organic Solvent Solubility

Solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for biological assays.

Experimental Protocol: Organic Solvent Solubility Determination

-

Solvent Selection: Choose a range of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, toluene).

-

Sample Preparation: Prepare saturated solutions of 6-Fluoropyrazin-2-amine in each solvent at a defined temperature.

-

Equilibration and Quantification: Follow a similar procedure to the aqueous solubility determination, using an appropriate analytical method for quantification (e.g., HPLC-UV or gravimetric analysis after solvent evaporation).

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | Aprotic, polar solvent capable of disrupting crystal lattice forces. |

| Methanol/Ethanol | Moderate to High | Polar, protic solvents that can hydrogen bond with the amine and pyrazine nitrogens. |

| Acetonitrile | Moderate | Polar, aprotic solvent. |

| Toluene | Low | Non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 6-Fluoropyrazin-2-amine is essential for predicting its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods.[4][5][6] Forced degradation studies are a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[7][8]

Diagram 3: Overview of Forced Degradation Stress Conditions

Caption: Key stress conditions applied in forced degradation studies.

Potential Degradation Pathways

While specific degradation pathways for 6-Fluoropyrazin-2-amine are not extensively reported, inferences can be drawn from the chemistry of pyrazines and fluorinated aromatic compounds.[9][10][11]

-

Hydrolysis: The pyrazine ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, nucleophilic attack on the ring could occur, potentially leading to ring-opening. The C-F bond is typically strong and less susceptible to hydrolysis than other carbon-halogen bonds.

-

Oxidation: The pyrazine ring and the amino group are susceptible to oxidation. N-oxidation of the pyrazine nitrogens is a possible pathway.

-

Photodegradation: Aromatic systems can be susceptible to photolytic degradation, potentially involving radical mechanisms or rearrangements.

Experimental Protocols for Forced Degradation

The goal of these studies is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

1. Acid and Base Hydrolysis:

- Conditions: Treat a solution of 6-Fluoropyrazin-2-amine with 0.1 M HCl and 0.1 M NaOH at elevated temperatures (e.g., 60-80°C).

- Timepoints: Sample at various time intervals (e.g., 2, 4, 8, 24 hours).

- Analysis: Neutralize the samples before analysis by a stability-indicating HPLC method.

2. Oxidative Degradation:

- Conditions: Treat a solution of the compound with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature or slightly elevated temperatures.

- Timepoints and Analysis: Monitor the reaction over time and analyze the samples by HPLC.

3. Thermal Degradation:

- Conditions: Expose the solid compound to dry heat (e.g., 80-100°C) and a solution of the compound to the same temperature.

- Timepoints and Analysis: Analyze samples at various time points to assess degradation.

4. Photostability:

- Conditions: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.

- Analysis: Compare the chromatograms of the exposed and control samples.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of 6-Fluoropyrazin-2-amine and its potential degradants.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the standard approach for the analysis of this type of compound.

Typical HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the parent compound and any less polar degradants, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by UV-Vis spectral scan of the compound (likely in the 250-300 nm range). |

| Injection Volume | 10 µL |

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants). This is demonstrated through peak purity analysis using a photodiode array (PDA) detector or by mass spectrometry (LC-MS).

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

A comprehensive understanding of the solubility and stability of 6-Fluoropyrazin-2-amine is a critical prerequisite for its successful application in drug discovery and development. The methodologies and theoretical considerations outlined in this guide provide a robust framework for the systematic characterization of this important building block. By applying these principles, researchers can ensure the generation of reliable and reproducible data, thereby accelerating the development of novel and effective therapeutics.

References

- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320.

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.

- Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development.

-

PubChem. (n.d.). 6-fluoropyrazin-2-amine. Retrieved from [Link]

- Markham, A. (2021). Vericiguat: First Approval. Drugs, 81(7), 879-884.

- Zhou, Y., & Cho, S. (2019). Fluorine's effect on heterocycles pKa and lipophilicity.

- Singh, V., & Liu, J. (2020). Metabolic stability imparted by fluorine substitution. Drug Metabolism and Disposition, 48(2), 89-98.

- Davis, K., & Patel, N. (2018). Lipophilicity changes upon fluorination: A logP study. Bioorganic & Medicinal Chemistry, 26(23), 6282-6290.

- Johnson, R., & Bear, J. (2018). Fluorination doubles JAK inhibitor half-life in vivo. Molecular Pharmacology, 94(3), 642-650.

- Kuramoto, H., & Lin, T. (2019).

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. PubChemLite - 6-fluoropyrazin-2-amine (C4H4FN3) [pubchemlite.lcsb.uni.lu]

- 4. rjptonline.org [rjptonline.org]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Bioisosteric Innovation: A Technical Guide to the Discovery and History of Fluorinated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Pyrazine Scaffolds and Fluorine Chemistry

In the landscape of medicinal chemistry, the pyrazine core stands as a privileged scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions. Its unique electronic properties and ability to participate in various biological interactions have cemented its role in a number of approved pharmaceuticals.[1] Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity for its target.[2] This guide delves into the historical confluence of these two critical areas of chemical science: the discovery and development of fluorinated pyrazines.

A Tale of Two Chemistries: The Foundations

The story of fluorinated pyrazines is not one of a single, sudden discovery, but rather the gradual and deliberate intersection of two burgeoning fields of organic chemistry.

The Early Days of Pyrazine Synthesis

The history of pyrazine synthesis dates back to the 19th century, with early methods often involving the condensation of α-dicarbonyl compounds with 1,2-diamines.[3] These classical approaches, while foundational, laid the groundwork for the creation of a diverse array of pyrazine derivatives. A significant milestone in pyrazine chemistry was the discovery and development of Pyrazinamide, a nicotinamide analogue first synthesized in 1936.[4] Although not a fluorinated compound itself, its later success as a first-line treatment for tuberculosis highlighted the therapeutic potential of the pyrazine core and spurred further investigation into its derivatives.[4][5][6]

The Dawn of Organofluorine Chemistry

The synthesis of the first organofluorine compounds predates the widespread use of pyrazines in medicine. Early methods for introducing fluorine into organic molecules were often harsh and limited in scope. A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927.[4] This method, which involves the thermal decomposition of diazonium tetrafluoroborate salts, provided a more reliable means of introducing fluorine onto an aromatic ring.[4] The advent of such reactions set the stage for the eventual fluorination of heterocyclic systems, including pyrazines.

The Convergence: The Emergence of Fluorinated Pyrazines

While a definitive "first" synthesis of a simple fluorinated pyrazine is not prominently documented as a singular breakthrough, the convergence of pyrazine chemistry and fluorination technology in the mid-20th century made their creation inevitable. The logical application of established fluorination techniques to aminopyrazine precursors, which were becoming more readily available, marked the quiet beginning of this important class of compounds.

Key Synthetic Strategies for Fluorinating the Pyrazine Ring

The introduction of fluorine onto the pyrazine ring can be achieved through several key synthetic strategies, each with its own mechanistic underpinnings and practical considerations. The choice of method is often dictated by the desired regioselectivity and the nature of the substituents already present on the pyrazine core.

1. Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the displacement of a leaving group, typically a halogen such as chlorine, from an electron-deficient pyrazine ring with a fluoride source like potassium fluoride.[3] The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction.

-

Experimental Protocol: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine

-

Materials: 2-Chloropyrazine, anhydrous potassium fluoride (spray-dried), and a high-boiling point aprotic solvent (e.g., dimethyl sulfoxide or sulfolane).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine 2-chloropyrazine and an excess of anhydrous potassium fluoride.

-

Add the anhydrous solvent and heat the mixture to a high temperature (typically 150-220 °C).

-

Monitor the reaction progress by gas chromatography or thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 2-fluoropyrazine.[3]

-

-

2. Electrophilic C-H Fluorination

More modern approaches involve the direct fluorination of C-H bonds on the pyrazine ring using electrophilic fluorinating agents.[3] Reagents such as Selectfluor® (F-TEDA-BF4) have made this transformation more accessible and are often employed in late-stage fluorination strategies.

Case Study: Favipiravir (T-705) - A Modern Fluorinated Pyrazine

A prominent example of a contemporary fluorinated pyrazine is Favipiravir, an antiviral drug with broad-spectrum activity against RNA viruses.[7] Its discovery and development highlight the strategic importance of the fluoropyrazine scaffold in modern medicinal chemistry.

History and Discovery:

Favipiravir was discovered by Toyama Chemical Co., Ltd. in Japan.[7] It emerged from a screening program aimed at identifying novel antiviral agents. The inclusion of the fluorine atom at the 6-position of the pyrazine ring was a deliberate design choice to enhance the compound's biological activity and pharmacokinetic properties.[8]

Synthesis of Favipiravir:

Several synthetic routes to Favipiravir have been developed. An early and notable synthesis involves a multi-step sequence starting from a substituted pyrazine.[8]

-

Key Synthetic Steps:

-

Diazotization and Fluorination: A key step involves the conversion of an amino group on the pyrazine ring to a diazonium salt, followed by a Schiemann-type reaction or the use of other fluorinating agents to introduce the fluorine atom.

-

Functional Group Interconversions: The synthesis also involves the manipulation of other functional groups on the pyrazine ring, such as the conversion of a carboxylic acid to a carboxamide.

-

The Impact of Fluorination on Pyrazine-Containing Drugs

The introduction of fluorine into the pyrazine scaffold can have a profound impact on the resulting molecule's drug-like properties.

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Generally increased | The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. |

| Lipophilicity | Can be increased or decreased | A single fluorine atom can increase lipophilicity, while a trifluoromethyl group often decreases it. This allows for fine-tuning of a drug's solubility and membrane permeability. |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity. |

| pKa Modulation | Can alter the basicity of the pyrazine nitrogens | The electron-withdrawing nature of fluorine can decrease the basicity of the pyrazine ring, which can influence a drug's absorption and distribution. |

Future Perspectives

The journey of fluorinated pyrazines is far from over. As synthetic methodologies for selective fluorination continue to advance, medicinal chemists will have an even greater ability to precisely tailor the properties of pyrazine-based drug candidates. The exploration of novel fluorinated pyrazine analogs of existing drugs, as seen with Pyrazinamide, offers a promising avenue for developing next-generation therapeutics with improved efficacy and safety profiles.[9] The continued synergy between heterocyclic chemistry and fluorine science will undoubtedly lead to the discovery of new and innovative medicines built upon the versatile fluorinated pyrazine scaffold.

References

- Dalmer, O., & Walter, E. (1936).

- Zhang, Y., & Mitchison, D. (2014). The history of pyrazinamide. Tuberculosis, 94(6), 573-577.

- Miniyar, P. B., et al. (2021). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 26(21), 6617.

- Kushner, S., et al. (1952). Experimental chemotherapy of tuberculosis. I. Substituted nicotinamides. Journal of the American Chemical Society, 74(14), 3617-3621.

- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65-133.

- BenchChem. (2025).

- World Health Organization. (2019). Model List of Essential Medicines.

- Barry, C. E. (2015). Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Microbiology spectrum, 3(4).

- Padmashali, B., et al. (2018). Preparation of fluorinated analogs of pyrazinamide.

- Wikipedia. (2023). Pyrazinamide.

- PharmaBlock. (n.d.). Pyrazines in Drug Discovery.

- New TB Drugs. (n.d.). The discovery of PZA first line TB drug.

- Working Group for New TB Drugs. (n.d.). Pyrazinamide Analogs.

- Taylor & Francis. (n.d.).

- Dinoiu, V. (2011). Chemical fluorination of organic compounds. Revue Roumaine de Chimie, 56(3), 221-235.

- de Kock, C., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Malaria Journal, 22(1), 37.

- Shcherbina, K. O., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(16), 4983.

- Guo, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of the Amino Group in 6-Fluoropyrazin-2-amine

Abstract

6-Fluoropyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its amino group, which is significantly modulated by the electronic properties of the pyrazine ring and the fluorine substituent. This guide provides an in-depth analysis of the amino group's reactivity, exploring its nucleophilic character, participation in modern cross-coupling reactions, and its transformation via classical diazotization chemistry. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a comprehensive resource for researchers aiming to leverage this versatile scaffold in their synthetic endeavors.

Introduction to 6-Fluoropyrazin-2-amine: A Structural and Electronic Overview

6-Fluoropyrazin-2-amine is an aromatic amine where the foundational reactivity of the amino group is influenced by two key structural features: the π-deficient pyrazine ring and the highly electronegative fluorine atom.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step in predicting its behavior in a chemical reaction.

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃ | [1] |

| Molecular Weight | 113.09 g/mol | - |

| Monoisotopic Mass | 113.038925 Da | [1] |

| pKa (of conjugate acid) | ~2.5-3.5 (Estimated) | [2][3] |

| Appearance | Off-white to yellow crystalline powder | - |

Note: The pKa is an estimation based on related aminopyrazines and the electron-withdrawing effects of fluorine. The actual value may vary.

The Electronic Landscape: A Tale of Two Effects

The reactivity of the amino group in 6-Fluoropyrazin-2-amine is a direct consequence of the electron density at the nitrogen atom. This density is significantly reduced by two synergistic electronic effects:

-

π-Deficient Pyrazine Core: Pyrazine, with its two nitrogen atoms, is an electron-poor (π-deficient) heteroaromatic system.[4] This inherent property withdraws electron density from the entire ring system, including the exocyclic amino group, thereby decreasing its nucleophilicity compared to anilines.[5]

-

Inductive Effect of Fluorine: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6][7] This effect further depletes electron density from the pyrazine ring and, consequently, from the amino group, making it a weaker nucleophile and a weaker base.[6]

This electronic environment dictates that reactions requiring a nucleophilic amino group will often necessitate more forcing conditions or specialized reagents compared to more electron-rich aromatic amines.

}

Nucleophilic Reactivity: Amide and Sulfonamide Formation

Despite its attenuated nucleophilicity, the amino group readily undergoes acylation and sulfonylation, which are fundamental transformations in drug discovery for introducing diverse side chains.

Mechanism and Reagent Selection

The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl (or sulfonyl) carbon. Due to the reduced nucleophilicity of 6-fluoropyrazin-2-amine, standard coupling conditions may be sluggish. The choice of coupling reagent is therefore critical.

-

Standard Reagents (e.g., EDCI/HOBt): May require elevated temperatures and longer reaction times.

-

High-Potency Reagents (e.g., HATU, HBTU, BOP): These uronium/phosphonium-based reagents are often preferred as they generate highly activated esters, leading to faster and more efficient conversions at room temperature.

The addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of N-(6-fluoropyrazin-2-yl)benzamide

This protocol details a representative amide coupling using HATU, a reliable choice for this substrate.

Step-by-Step Methodology:

-

Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve benzoic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive O-acylisourea intermediate.

-

Nucleophilic Addition: Add 6-Fluoropyrazin-2-amine (1.0 eq.) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

}

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8] It allows for the arylation of the amino group of 6-fluoropyrazin-2-amine, providing access to complex N-aryl pyrazine structures that are prevalent in pharmaceuticals.[9][10]

Mechanistic Considerations and Catalyst Selection

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12]

Causality in Component Selection:

-

Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) catalyst.

-

Ligand: The choice of phosphine ligand is paramount. For electron-poor heteroaromatic amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required. These ligands promote the crucial, often rate-limiting, reductive elimination step.[11]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine within the palladium coordination sphere.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-6-fluoropyrazin-2-amine

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq.).

-

Reagent Addition: Add 6-Fluoropyrazin-2-amine (1.0 eq.) and 4-bromoanisole (1.2 eq.).

-

Solvent and Degassing: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous, degassed toluene via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent, dry, and concentrate. Purify the residue by column chromatography.

}

Diazotization and Sandmeyer-Type Reactions

The transformation of the amino group into a diazonium salt opens up a vast and powerful avenue of synthetic possibilities, allowing its replacement with a wide range of substituents. This is achieved through the Sandmeyer reaction and its variants.[13][14]

The Diazotization Process

Reacting the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄, HBF₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺).[15] Heteroaromatic diazonium salts are often less stable than their aniline-derived counterparts, making strict temperature control imperative.

The Sandmeyer Reaction: Radical-Nucleophilic Substitution

The Sandmeyer reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group.[14][15][16] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating an aryl radical, dinitrogen gas, and a Cu(II) species.[17] The aryl radical then abstracts the X group from the Cu(II)X₂ complex to form the final product and regenerate the Cu(I) catalyst.[17]

This reaction is exceptionally useful for installing groups that are difficult to introduce via other methods.

Experimental Protocol: Synthesis of 2-Chloro-6-fluoropyrazine

Step-by-Step Methodology:

-

Diazonium Salt Formation: Suspend 6-Fluoropyrazin-2-amine (1.0 eq.) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.

-

Addition and Decomposition: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

Work-up and Purification: Cool the mixture, extract with a suitable solvent like dichloromethane or ether, wash the organic layer, dry, and purify by distillation or chromatography.

Comparative Reactivity and Summary

The reactivity of the amino group in 6-Fluoropyrazin-2-amine is best understood in context.

| Compound | Key Features | Relative Nucleophilicity | Preferred Reaction Conditions |

| Aniline | Electron-donating benzene ring | High | Mild conditions often suffice for acylation and coupling. |

| 2-Aminopyridine | π-deficient pyridine ring | Moderate | Requires more forcing conditions than aniline.[18] |

| 2-Aminopyrazine | Very π-deficient pyrazine ring | Low | Often requires strong coupling agents or catalysts.[19] |

| 6-Fluoropyrazin-2-amine | Very π-deficient ring + F atom | Very Low | Requires highly active coupling agents (HATU) or robust catalytic systems (Buchwald-Hartwig with specialized ligands). |

Conclusion

The amino group of 6-Fluoropyrazin-2-amine, while electronically deactivated, is a versatile functional handle for molecular elaboration. Its successful manipulation hinges on a rational selection of reagents and conditions tailored to overcome its reduced nucleophilicity. Standard acylations are best performed with high-potency coupling agents, while C-N bond formation is efficiently achieved via modern palladium-catalyzed methods like the Buchwald-Hartwig amination. Furthermore, classical diazotization followed by Sandmeyer reactions provides a robust platform for introducing a diverse array of substituents. This guide provides the foundational knowledge and practical protocols for researchers to confidently and effectively utilize this important synthetic building block.

References

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. [Link]

-

Sandmeyer reaction. (2024). In Wikipedia. [Link]

-

Buchwald–Hartwig amination. (2024). In Wikipedia. [Link]

-

Wang, H., Wen, Y., Yang, X., Wang, Y., Zhou, W., Zhang, S., Zhan, X., Liu, Y., Shuai, Z., & Zhu, D. (2012). Fused-Ring Pyrazine Derivatives for n-Type Field-Effect Transistors. The Journal of Physical Chemistry C, 116(33), 17564-17571. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Wang, H., Wen, Y., Yang, X., Wang, Y., Zhou, W., Zhang, S., Zhan, X., Liu, Y., Shuai, Z., & Zhu, D. (2012). Fused-Ring Pyrazine Derivatives for n-Type Field-Effect Transistors. ResearchGate. [Link]

-

Sandmeyer Reaction. (2023). YouTube. [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Pal, R., Devi, N., & Singh, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(16), 8196-8222. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Center for Biotechnology Information. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]

-

Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. edoc.ub.uni-muenchen.de. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]

-

An outstanding cyclocondensation of 2-aminopyrazine. (2020). ResearchGate. [Link]

-

Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(35), 18958-18974. [Link]

-

Buchwald-Hartwig coupling. (2019). YouTube. [Link]

-

D'auria, M., Fagnani, F., Gontrani, L., Grepioni, F., & Prosposito, P. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. ACS Omega, 3(9), 11019-11027. [Link]

-

6-fluoropyrazin-2-amine (C4H4FN3). (n.d.). PubChemLite. [Link]

-

Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. CORE. [Link]

-

6-Fluoropyridin-2-amine. (n.d.). PubChem. [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. [Link]

-

Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

-